N-(p-Aminophenethyl)lactamide
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Overview
Description
N-(p-Aminophenethyl)lactamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of an amine group attached to a phenethyl backbone, which is further linked to a lactamide moiety. The structural features of this compound make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Aminophenethyl)lactamide typically involves the reaction of p-aminophenethylamine with lactamide under specific conditions. One common method involves the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond between the amine and lactamide groups . The reaction is usually carried out in an aqueous medium at room temperature, making it a practical and efficient approach.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(p-Aminophenethyl)lactamide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions include nitroso derivatives, secondary amines, and halogenated phenethyl derivatives, which can be further utilized in various chemical syntheses .
Scientific Research Applications
N-(p-Aminophenethyl)lactamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(p-Aminophenethyl)lactamide involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenethyl backbone allows the compound to interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(p-Aminophenethyl)spiperone: A compound with a similar phenethyl backbone but with a spiperone moiety instead of lactamide.
N-(p-Aminophenethyl)acetamide: Similar structure with an acetamide group instead of lactamide.
Uniqueness
N-(p-Aminophenethyl)lactamide is unique due to its lactamide moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-[2-(4-aminophenyl)ethyl]-2-hydroxypropanamide |
InChI |
InChI=1S/C11H16N2O2/c1-8(14)11(15)13-7-6-9-2-4-10(12)5-3-9/h2-5,8,14H,6-7,12H2,1H3,(H,13,15) |
InChI Key |
XMPFNOURHGLXSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)N)O |
Origin of Product |
United States |
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